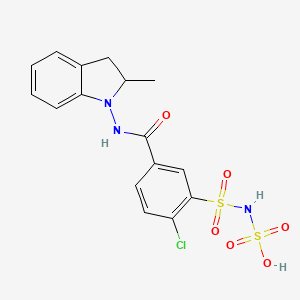

rac Indapamide-N-(sulfonamido) Sulfate

Übersicht

Beschreibung

rac Indapamide-N-(sulfonamido) Sulfate: is a compound with the molecular formula C16H16ClN3O6S2 and a molecular weight of 445.90 g/mol . It is primarily used in proteomics research . This compound is a derivative of indapamide, a well-known sulfonamide diuretic used in the treatment of hypertension .

Vorbereitungsmethoden

The synthesis of rac Indapamide-N-(sulfonamido) Sulfate involves several steps, starting from the base compound indapamide. The synthetic route typically includes the following steps:

Sulfonation: Indapamide undergoes sulfonation to introduce the sulfonamido group.

Sulfation: The sulfonamido derivative is then subjected to sulfation to form the sulfate ester.

The reaction conditions for these steps generally involve the use of strong acids and controlled temperatures to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

rac Indapamide-N-(sulfonamido) Sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamido group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antihypertensive Properties

Rac Indapamide-N-(sulfonamido) sulfate is closely related to indapamide, a well-known thiazide-like diuretic used primarily for the treatment of hypertension. Indapamide has been shown to exhibit marked antihypertensive properties in various studies, demonstrating its efficacy in lowering blood pressure through vasodilation and diuresis . The sulfonamido group enhances the drug's solubility and bioavailability, making it a suitable candidate for further development in antihypertensive therapies.

Cardiovascular Risk Reduction

Clinical studies indicate that indapamide can reduce cardiovascular risks associated with hypertension, such as stroke and heart failure. The compound's mechanism involves the reduction of peripheral vascular resistance and the modulation of renal function to lower blood volume . The incorporation of the sulfonamido moiety may improve these effects, warranting further investigation into its potential benefits in cardiovascular health.

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate compound. Its unique chemical structure allows for various modifications that can lead to the development of new pharmaceutical agents. The compound's application in synthetic pathways is essential for creating derivatives that may possess enhanced therapeutic properties or reduced side effects .

Clinical Studies and Case Reports

Bioequivalence Studies

Research has demonstrated the importance of this compound in bioequivalence studies, where it serves as a reference compound for comparing the pharmacokinetics of new formulations against established ones . These studies ensure that new drugs provide similar therapeutic effects as existing treatments, which is crucial for regulatory approvals.

Case Studies on Efficacy

Several case studies have documented the efficacy of indapamide in managing hypertension among diverse populations. For example, a study involving patients with resistant hypertension showed significant blood pressure reductions when treated with indapamide compared to placebo . These findings support the continued exploration of this compound in clinical settings.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmacology | Antihypertensive properties; cardiovascular risk reduction |

| Organic Synthesis | Intermediate for developing new pharmaceutical agents |

| Clinical Studies | Bioequivalence studies; case reports on efficacy |

| Safety/Toxicology | Monitoring adverse effects like electrolyte imbalances |

Wirkmechanismus

The mechanism of action of rac Indapamide-N-(sulfonamido) Sulfate involves its interaction with specific molecular targets. As a sulfonamide derivative, it likely inhibits certain enzymes or receptors involved in cellular processes. The exact pathways and targets are still under investigation, but it is believed to exert its effects through modulation of ion channels and transporters .

Vergleich Mit ähnlichen Verbindungen

rac Indapamide-N-(sulfonamido) Sulfate can be compared with other sulfonamide derivatives, such as:

Indapamide: The parent compound, used as a diuretic and antihypertensive agent.

Hydrochlorothiazide: Another sulfonamide diuretic with similar therapeutic uses.

Furosemide: A loop diuretic with a different mechanism of action but similar clinical applications.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and research applications .

Biologische Aktivität

Rac Indapamide-N-(sulfonamido) sulfate is a derivative of indapamide, a well-known thiazide-like diuretic. This compound has garnered attention for its potential biological activities, particularly in the realms of cardiovascular health and cancer treatment. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of Indapamide and Its Derivatives

Indapamide is primarily used as an antihypertensive agent due to its ability to reduce blood pressure by decreasing vascular resistance and enhancing diuresis. The structural modifications in this compound may enhance its pharmacological properties compared to its parent compound.

This compound acts through several mechanisms:

- Diuretic Activity : Similar to other thiazide-like diuretics, it inhibits sodium reabsorption in the distal convoluted tubule, leading to increased urine output.

- Cardiovascular Effects : It may reduce left ventricular hypertrophy and improve endothelial function, contributing to cardiovascular protection.

- Anticancer Potential : Preliminary studies suggest that modifications in the sulfonamido group may confer selective cytotoxicity against certain cancer cell lines.

Pharmacological Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃ClN₃O₃S |

| Molecular Weight | 368.853 g/mol |

| Bioavailability | High (up to 80% when orally administered) |

| Protein Binding | Approximately 97% |

| Half-life | 14 hours |

Efficacy in Clinical Studies

A meta-analysis involving 24,194 patients highlighted significant cardiovascular benefits associated with indapamide treatment:

- All-cause mortality reduction : -15%

- Cardiovascular mortality reduction : -21%

- Fatal stroke reduction : -36%

- Overall stroke reduction : -27% .

Case Studies

-

Cardiovascular Outcomes :

A study published in 2023 assessed the impact of indapamide on cardiovascular outcomes. Patients receiving indapamide showed significant reductions in mortality rates compared to placebo groups, indicating its effectiveness in managing hypertension and preventing cardiovascular events . -

Anticancer Activity :

Research has indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, compounds derived from indapamide have been shown to inhibit cell proliferation in breast cancer models with IC50 values ranging from 100 nM to 500 nM .

Safety Profile

The safety profile of this compound is generally favorable; however, potential side effects include:

Eigenschaften

IUPAC Name |

[2-chloro-5-[(2-methyl-2,3-dihydroindol-1-yl)carbamoyl]phenyl]sulfonylsulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O6S2/c1-10-8-11-4-2-3-5-14(11)20(10)18-16(21)12-6-7-13(17)15(9-12)27(22,23)19-28(24,25)26/h2-7,9-10,19H,8H2,1H3,(H,18,21)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFINQVOKAXDCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675973 | |

| Record name | {2-Chloro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbamoyl]benzene-1-sulfonyl}sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219174-77-2 | |

| Record name | {2-Chloro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbamoyl]benzene-1-sulfonyl}sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.